Geiparvarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

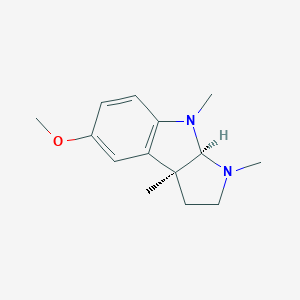

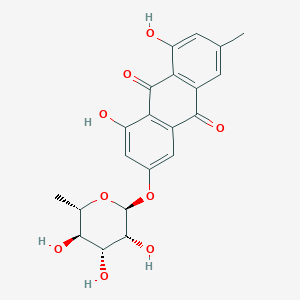

Geiparvarin, also known as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl isonicotinic acid hydrazide, is a compound that has been studied for its potential use in scientific research. It is a glycoside derivative of isoniazid, which is an anti-tuberculosis drug. Geiparvarin has been shown to have potential applications in the fields of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrotubular Activities : Geiparvarin shows significant antiproliferative properties, which are attributed to its interaction with microtubular proteins. It does not inhibit colchicine binding to tubulin but effectively counteracts taxol's effect on microtubule formation, suggesting competitive inhibition at the taxol binding site of tubulin. This action points to its potential as an antimicrotubular agent in cancer therapy (Miglietta et al., 1996).

Role in Drug Development : Geiparvarin has been considered a model compound for designing new antitumor drugs. Its structure, synthesis, and medicinal chemistry have been extensively reviewed, highlighting its significance in the development of novel cancer therapies (Valenti, 1997).

Cytotoxic Effects in Combination with Paclitaxel : Studies have found that geiparvarin and its analogues, when combined with paclitaxel, exhibit enhanced cytotoxicity. This combination disrupts the microtubule network organization more effectively, suggesting a potential synergy in cancer treatment (Miglietta et al., 2001).

Influence on Cytoskeleton Components : Geiparvarin affects various components of the cytoskeleton. It alters intermediate filaments and the microfilament network, exhibiting a vinblastine-like action. This disruption of cytoskeleton components further supports its role in inhibiting tumor cell growth (Bocca et al., 2001).

New Derivatives with Enhanced Antitumoral Activity : Recent research has focused on developing new geiparvarin analogues with improved antitumoral activity. These compounds have shown significant inhibitory effects against various human cell lines, indicating the potential for more effective cancer treatments (Chimichi et al., 2002).

Potential in Osteosarcoma Treatment : Geiparvarin has shown promise in inhibiting the progression of osteosarcoma, notably by down-regulating COX2 expression. This effect on COX2, a key player in cancer progression, underscores its potential as a therapeutic agent in osteosarcoma treatment (Wang et al., 2022).

Eigenschaften

CAS-Nummer |

36413-91-9 |

|---|---|

Produktname |

Geiparvarin |

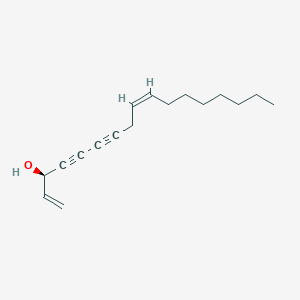

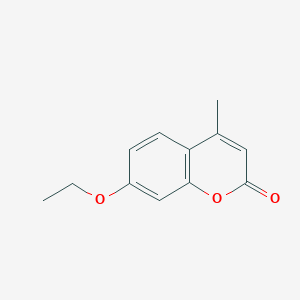

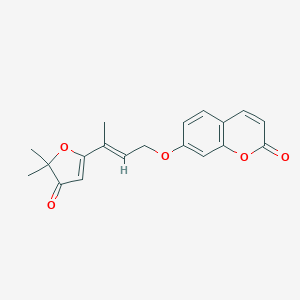

Molekularformel |

C19H18O5 |

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+ |

InChI-Schlüssel |

OUTLLBZGJYDUQE-XYOKQWHBSA-N |

Isomerische SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C |

SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |

Kanonische SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |

Andere CAS-Nummern |

36413-91-9 |

Synonyme |

geiparvarin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.